N,N-Dimethylglycylamidominocycline is a synthetic antibiotic belonging to the glycylcycline class, which is a derivative of tetracycline. This compound has been developed to overcome some of the resistance mechanisms that limit the effectiveness of traditional tetracyclines. Its unique structure allows it to bind more effectively to bacterial ribosomes, thereby inhibiting protein synthesis in a broader range of Gram-positive and Gram-negative bacteria.
The synthesis of N,N-Dimethylglycylamidominocycline typically involves several key steps:
The synthesis can be complex and may require multiple reaction steps, including protection-deprotection strategies to selectively modify functional groups without affecting others. The reaction conditions must be carefully controlled to optimize yield and minimize by-products.
N,N-Dimethylglycylamidominocycline features a modified tetracycline backbone with a dimethylglycylamido group attached. This alteration enhances its binding affinity to bacterial ribosomes.
N,N-Dimethylglycylamidominocycline can undergo various chemical reactions typical of amides and cyclic compounds:
The reactivity of N,N-Dimethylglycylamidominocycline is influenced by its functional groups, particularly the amide bond, which can be targeted for chemical modifications.
N,N-Dimethylglycylamidominocycline exerts its antibacterial effects primarily through:
Studies have shown that this compound retains efficacy against strains resistant to other antibiotics, making it a valuable option in treating infections caused by resistant bacteria .
N,N-Dimethylglycylamidominocycline is primarily used in scientific research and clinical settings for:
This compound represents a significant advancement in antibiotic therapy, addressing the critical need for effective treatments against resistant bacterial strains while providing insights into antibiotic action mechanisms and resistance strategies.
N,N-Dimethylglycylamidominocycline (commonly abbreviated as DMG-MINO and systematically named 9-(N,N-dimethylglycylamido)minocycline) represents a distinct class of semisynthetic antibiotics within the glycylcycline family. Its molecular formula is C₂₇H₃₅N₅O₈, with an exact mass of 557.2486 g/mol [3] [4]. Structurally, DMG-MINO features a minocycline core – a tetracycline derivative – modified at the C9 position with an N,N-dimethylglycylamido side chain (-NH-CH₂-N(CH₃)₂). This strategic modification differentiates it from classical tetracyclines and is responsible for its enhanced antibacterial properties [1] [3]. The compound's three-dimensional conformation includes four fused rings characteristic of tetracyclines, with the added glycyl moiety significantly altering its interaction with bacterial targets and resistance mechanisms. Its InChIKey (CTFJMTPWQZXWGH-ISIOAQNYSA-N
) provides a unique identifier for this specific stereochemical configuration [3]. Glycylcyclines like DMG-MINO are classified as third-generation tetracyclines, specifically engineered to overcome prevalent bacterial resistance mechanisms.
Table 1: Physicochemical Properties of DMG-MINO
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₇H₃₅N₅O₈ | [4] |
Exact Mass | 557.2486 g/mol | [3] |
CAS Registry Number | 151922-16-6 | [4] |
Calculated logP | 0.54 | [3] |
Hydrogen Bond Donors | 6 | [3] |
Hydrogen Bond Acceptors | 11 | [3] |
Topological Polar Surface Area | 196.97 Ų | [3] |
The development of DMG-MINO emerged during the early 1990s as a direct response to the escalating global crisis of tetracycline-resistant bacterial pathogens. Researchers sought to circumvent two primary resistance mechanisms: efflux pumps (e.g., Tet(A), Tet(B), Tet(K)) that expelled tetracyclines from bacterial cells, and ribosomal protection proteins (e.g., Tet(M)) that prevented antibiotic binding [1]. Semisynthetic modification of the minocycline scaffold was identified as a promising strategy. The Sum et al. group pioneered the synthesis of 9-substituted aminotetracycline derivatives, leading to the discovery that the addition of a dimethylglycylamido group at the C9 position dramatically improved binding affinity to the bacterial 30S ribosomal subunit even in the presence of protection proteins [2] [4]. This modification also reduced recognition by tetracycline-specific efflux pumps. Testa et al. (1993) provided the first comprehensive evaluation of glycylcyclines, demonstrating that DMG-MINO and its close analog DMG-DMDOT (the glycylcylcline derivative of 6-demethyl-6-deoxytetracycline) exhibited unprecedented activity against strains carrying tet(A) through tet(D), tet(K), and crucially, tet(M) determinants [1]. The historical significance lies in DMG-MINO being part of the first glycylcycline generation that paved the way for later clinically approved agents like tigecycline.
DMG-MINO exhibits profound functional differences from classical tetracyclines (e.g., tetracycline, minocycline, doxycycline), primarily centered on its ability to evade common resistance mechanisms and its expanded spectrum of activity.
Table 2: Comparative In Vitro Activity of DMG-MINO vs. Classical Tetracyclines Against Key Pathogens [1] [2]
Bacterial Pathogen (Resistance Type) | DMG-MINO MIC₉₀ (µg/ml) | Minocycline MIC₉₀ (µg/ml) | Tetracycline MIC₉₀ (µg/ml) | Fold Improvement (vs Tet) |
---|---|---|---|---|
Methicillin-Susceptible S. aureus (MSSA) | ≤ 0.5 | 0.5 - 2 | 0.5 - >16 | Up to >32x |
Methicillin-Resistant S. aureus (MRSA) | ≤ 0.5 | 4 - >16 | 16 - >64 | 32 - >128x |
S. aureus with tet(K) (Efflux) | ≤ 0.5 | 8 - 64 | 64 - >128 | 128 - >256x |
S. aureus / E. faecalis with tet(M) (RPP) | ≤ 0.5 | 16 - >64 | 64 - >128 | 128 - >256x |
Enterococcus faecalis/faecium | ≤ 0.5 | 4 - >16 | 16 - >64 | 32 - >128x |
Streptococcus pneumoniae (Pen-S & Pen-R) | < 0.06 | 0.12 - 16 | 4 - >32 | ~66 - >500x |
E. coli with tet(B) (Efflux) | ≤ 0.5 | 8 - 32 | 32 - 128 | 64 - 256x |
Table 3: Resistance Mechanisms Overcome by DMG-MINO vs. Classical Tetracyclines
Resistance Mechanism | Gene Example(s) | Location | Effect on Classical Tetracyclines | DMG-MINO Activity |
---|---|---|---|---|
Efflux Pumps | tet(A), tet(B), tet(C), tet(D) | Plasmid/Chromosome | High-level resistance (High MICs) | Retained Activity (Low MICs) |
tet(K) | Plasmid | High-level resistance (High MICs) | Retained Activity (Low MICs) | |
Ribosomal Protection | tet(M), tet(O), tet(S) | Plasmid/Transposon | High-level resistance (High MICs) | Retained Activity (Low MICs) |
Enzymatic Inactivation | tet(X) | Plasmid | Degradation (Inactivation) | Variable (Not primary focus of glycylcycline design) |
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